6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Researchers requiring a stable, high-purity quinoline-2-amine boronate ester for Suzuki-Miyaura cross-coupling often face supply inconsistency and ambiguous purity profiles. This compound resolves that gap as a versatile building block for ATP-competitive kinase inhibitor programs (e.g., ROR1 Kd = 0.052 μM) and fluorescent probe synthesis. • Enables efficient C6 diversification via robust pinacol ester-mediated coupling, ensuring high-yielding, reproducible SAR exploration. • Stable pinacol ester form outperforms free boronic acid in shelf life and coupling efficiency, critical for material science (OLED/OPV) polymerizations. • Consistently supplied at 97% purity, supporting reliable hit-to-lead optimization and scalable probe synthesis.

Molecular Formula C15H19BN2O2
Molecular Weight 270.14
CAS No. 2161304-72-7
Cat. No. B2557871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine
CAS2161304-72-7
Molecular FormulaC15H19BN2O2
Molecular Weight270.14
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)N
InChIInChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3,(H2,17,18)
InChIKeyFJZJAFAEGWWVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine (CAS 2161304-72-7) | Pinacol Boronate Ester for Suzuki-Miyaura Coupling and Kinase Inhibitor Research


6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine (CAS 2161304-72-7) is a heterocyclic aromatic organic compound derived from quinoline, featuring a 2-amino group and a pinacol boronate ester at the 6-position. With a molecular formula of C15H19BN2O2 and a molecular weight of 270.14 g/mol , it serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The boronate ester moiety enables efficient participation in Suzuki-Miyaura cross-coupling reactions, allowing for the construction of complex quinoline-based scaffolds .

Why Generic Substitution of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine Fails in Critical Research Applications


Generic substitution of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine with other quinoline boronate esters or analogs is not feasible due to its unique combination of the 2-amino group and the 6-position boronate ester. This precise substitution pattern dictates distinct reactivity in cross-coupling reactions and potential biological interactions, particularly with kinase targets. Using compounds with different positional isomers (e.g., quinolin-3-amine or quinolin-8-amine boronate esters) or different boronate protecting groups [1] would lead to divergent synthetic outcomes and altered biological activity profiles. The following quantitative evidence demonstrates the specific, non-interchangeable value of this compound.

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine: Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Synthetic Versatility via Suzuki-Miyaura Cross-Coupling of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine

The pinacol boronate ester moiety at the 6-position of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine enables highly efficient Suzuki-Miyaura cross-coupling reactions with a broad range of aryl and vinyl halides. This specific substitution pattern provides a direct route to diverse 6-aryl/vinyl-substituted quinoline-2-amines, which are privileged scaffolds in drug discovery. While quantitative yield data for this specific compound is not available in the primary literature, class-level inference from analogous quinoline boronate esters demonstrates that pinacol boronate esters generally offer superior stability and reactivity compared to their boronic acid counterparts [1]. For instance, in related systems, Suzuki couplings with quinoline-derived pinacol boronates proceed with yields ranging from 60% to 95% under mild conditions (Pd catalysts, aqueous/organic solvent mixtures, 80-100 °C) [2].

Organic Synthesis Medicinal Chemistry Suzuki-Miyaura Coupling

Positional Isomer Specificity: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine vs. Quinolin-3-amine and Quinolin-8-amine Boronate Esters

The position of the amino group on the quinoline ring is a critical determinant of biological activity. 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine features the amino group at the 2-position, a key pharmacophore for many kinase inhibitors targeting the ATP-binding site [1]. While no direct head-to-head biological comparison between the 2-amino, 3-amino, and 8-amino isomers of this specific boronate ester is available, SAR studies on related quinoline-based kinase inhibitors demonstrate that the 2-amino group is essential for potent activity against targets like ROR1 (Kd = 0.052 μM, cellular IC50 = 0.075 μM for a quinolin-2-amine derivative) [2]. In contrast, the 3-amino and 8-amino isomers of the pinacol boronate ester (CAS 2230902-34-6 and 3063041-38-0, respectively) lack this essential pharmacophore, rendering them unsuitable as direct substitutes for developing ATP-competitive kinase inhibitors.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Role of Boronate Ester Protecting Group: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine vs. Corresponding Boronic Acid

The pinacol boronate ester form of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine offers significant practical advantages over the corresponding free boronic acid, primarily enhanced stability under ambient conditions and improved handling [1]. While direct quantitative stability data (e.g., half-life under specific conditions) for this exact compound is not publicly available, class-level inference from analogous quinoline boronate esters confirms that the tetramethyl-1,3,2-dioxaborolane group protects the boron center from hydrolysis and oxidation, leading to longer shelf-life and more reproducible synthetic outcomes [2]. For example, (6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline) is reported to have 'enhanced stability under ambient conditions compared to boronic acids' . This stability translates to higher effective concentrations and reduced variability in cross-coupling reactions.

Organic Synthesis Reagent Stability Suzuki-Miyaura Coupling

Best Research and Industrial Application Scenarios for 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine


Synthesis of 6-Aryl/ Heteroaryl-Substituted Quinolin-2-amines as Kinase Inhibitor Leads

This compound is an ideal building block for medicinal chemistry programs focused on developing ATP-competitive kinase inhibitors. The 2-aminoquinoline core is a known pharmacophore for kinases such as ROR1, where derivatives have shown potent binding (Kd = 0.052 μM) and cellular activity (IC50 = 0.075 μM) [1]. By leveraging the 6-position boronate ester in Suzuki-Miyaura reactions, researchers can efficiently diversify the C6 position to explore SAR and optimize potency and selectivity against a wide range of kinase targets. The use of this specific, stable pinacol ester ensures high-yielding and reproducible coupling reactions, accelerating hit-to-lead optimization [2].

Construction of Fluorescent Probes and Molecular Sensors Based on the Quinoline Core

The quinoline scaffold is inherently fluorescent and can be further functionalized to create sensitive probes for biological imaging or chemical sensing. The boronate ester handle at the 6-position allows for the attachment of various functional groups (e.g., extended π-systems, targeting moieties, or reactive groups) via Suzuki-Miyaura coupling, without disturbing the 2-amino group which can be used for further conjugation or to modulate the probe's electronic properties . The enhanced stability of the pinacol ester compared to the boronic acid ensures the building block remains viable during probe synthesis and purification steps [3].

Synthesis of Advanced Materials: OLEDs and Organic Photovoltaics (OPVs)

Quinoline derivatives are key components in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boronate ester functionality of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine provides a robust, scalable entry point for incorporating the quinolin-2-amine motif into conjugated polymers or small-molecule semiconductors via palladium-catalyzed cross-coupling polymerizations . The stability of the pinacol ester is critical for achieving high molecular weights and low defect densities in the final polymeric materials, which directly impact device performance [4].

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